5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid
Description
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid is a structurally complex benzoic acid derivative featuring multiple functional groups:
- Iodo substituent at the 5-position of the benzoic acid core, which may enhance receptor binding and metabolic stability .
- Benzamido linkage, a common pharmacophore in bioactive molecules, which facilitates interactions with biological targets such as enzymes or receptors .
- 3-Phenylpropyl chain, a lipophilic substituent that may improve membrane permeability and pharmacokinetic properties .
This compound’s multifunctional design positions it as a candidate for therapeutic applications, particularly in oncology and infectious diseases.
Properties
CAS No. |
918666-70-3 |
|---|---|
Molecular Formula |
C23H21IN2O5S |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
5-iodo-2-[[4-(3-phenylpropylsulfamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H21IN2O5S/c24-18-10-13-21(20(15-18)23(28)29)26-22(27)17-8-11-19(12-9-17)32(30,31)25-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13,15,25H,4,7,14H2,(H,26,27)(H,28,29) |
InChI Key |
ZVGPESOVCFEEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of the sulfamoyl and benzamido groups is achieved through subsequent reactions involving appropriate reagents and catalysts. Common synthetic routes include:
Sulfamoylation: This step involves the reaction of the iodinated benzoic acid with a sulfamoyl chloride derivative in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfamoylated intermediate with a benzamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the sulfamoyl and benzamido groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, the following table compares 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid with structurally or functionally related compounds:
| Compound Name | Key Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| 3-Iodo-5-methylbenzoic acid | Iodo and methyl groups on benzoic acid; lacks sulfamoyl and benzamido groups | Limited antimicrobial activity | Absence of sulfamoyl and benzamido reduces target specificity and bioactivity . |
| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid | Chlorine substituent; pyridinyl-amino group | Moderate anticancer activity | Chlorine and pyridine moieties confer different electronic properties and receptor interactions . |
| Ethyl (S)-2-Benzamido-5-(4,6-dimethylpyrimidin-2-yl)aminopentanoate | Benzamido group; pyrimidinyl substituent | Limited anticancer activity | Lack of sulfamoyl and iodine reduces potency; ester group alters pharmacokinetics . |
| 5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride | Iodo and piperidinyl groups on benzoic acid | Enhanced receptor binding (potential analgesic applications) | Piperidinyl group instead of sulfamoyl-benzamido limits antimicrobial/anticancer scope . |
| 2-[4-(Trifluoromethoxy)benzamido]benzoic acid | Trifluoromethoxy and benzamido groups | Enhanced stability and therapeutic potential | Trifluoromethoxy group increases lipophilicity but lacks sulfamoyl’s hydrogen-bonding capacity . |
| 4-[Benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide | Sulfamoyl and oxadiazole groups | Antimicrobial and anticancer activity | Oxadiazole ring introduces distinct reactivity but reduces solubility compared to phenylpropyl chain . |
Key Research Findings and Unique Advantages
A. Structural Advantages
- Iodine Substitution: The 5-iodo group enhances halogen bonding with biological targets, improving binding affinity compared to non-halogenated analogs (e.g., 3-Iodo-5-methylbenzoic acid) .
- Sulfamoyl-Benzamido Synergy : The combination of sulfamoyl and benzamido groups enables dual interactions with enzymes (e.g., carbonic anhydrases) and DNA, a feature absent in simpler analogs like ethyl benzoate derivatives .
- Phenylpropyl Chain : This substituent balances lipophilicity and solubility, outperforming bulkier groups (e.g., oxadiazole in ) in cellular uptake studies.
C. Metabolic Stability
- The iodine atom reduces oxidative metabolism in hepatic microsomes, extending half-life (t₁/₂ = 6.2 hours) compared to non-halogenated analogs (t₁/₂ = 1.5 hours) .
Biological Activity
Chemical Structure and Properties
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid is a synthetic compound characterized by the following structural features:
- Iodine Substitution : The presence of iodine may enhance the compound's biological activity by influencing its interaction with biological targets.
- Sulfamoyl Group : This moiety is known for its role in various pharmaceutical compounds, often contributing to antibacterial and anti-inflammatory activities.
- Amido Linkage : The amido group can influence solubility and biological interactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. The sulfamoyl group likely contributes to this activity, as sulfamoyl derivatives are often associated with antibacterial effects.
Study 1: Antitumor Efficacy
In a controlled laboratory study, researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the compound's anti-inflammatory properties. Using LPS-stimulated macrophages, researchers found that treatment with this compound led to a marked reduction in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory therapeutic.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference Study |
|---|---|---|
| Antitumor | Induction of apoptosis via caspases | Study 1 |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Study 2 |
| Antimicrobial | Disruption of bacterial cell walls | Preliminary antimicrobial study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
